6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2-aminothiazole under specific conditions . The reaction proceeds through a series of steps, including condensation and cyclization, to form the imidazothiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazothiazole derivatives.
Scientific Research Applications
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an agonist for the constitutive androstane receptor, influencing gene expression.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by binding to the constitutive androstane receptor (CAR), a nuclear receptor involved in the regulation of various genes . Upon binding, it induces the translocation of CAR to the nucleus, where it activates the transcription of target genes involved in drug metabolism and detoxification .
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazothiazole derivative known for its immunostimulatory properties.
CITCO: A closely related compound with similar CAR agonist activity.
Uniqueness
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is unique due to its specific structure, which imparts distinct biological activities and makes it a valuable tool in scientific research .
Properties
CAS No. |
178449-64-4 |
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Molecular Formula |
C13H9ClN2OS |
Molecular Weight |
276.74 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9ClN2OS/c1-8-7-18-13-15-12(11(6-17)16(8)13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
InChI Key |
ITXOUUVOKRGNSM-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)Cl |
Synonyms |
6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origin of Product |
United States |
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